![molecular formula C12H18O2 B1209995 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate CAS No. 54324-99-1](/img/structure/B1209995.png)
2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate is a natural product found in Tanacetum parthenium, Glebionis coronaria, and other organisms with data available.
Scientific Research Applications
Chemical Synthesis and Modifications
Synthesis and Structural Modifications : A study by Kilbas, Azizoglu, and Balcı (2006) detailed the synthesis of various isomers related to 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate, exploring the incorporation of an allene unit into α-Pinene through β-elimination (Kilbas, Azizoglu, & Balcı, 2006).
Interaction with Biological Systems : Nikitina et al. (2020) studied the influence of similar compounds on hemostasis and their interaction with lipid membranes. This research highlights the potential of such compounds in drug development for diseases related to the hemostasis system (Nikitina et al., 2020).
Bicyclic Compound Synthesis : Marotta et al. (1994) reported on the synthesis of various methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones, which are structurally related to the compound . This synthesis plays a crucial role in developing sesquiterpenes (Marotta, Pagani, Righi, & Rosini, 1994).
Natural Source Identification : Asfaw et al. (1999) identified enantiomerically pure 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one in the essential oil of Laggera tomentosa, an Ethiopian plant. This discovery underscores the potential of natural sources for such compounds (Asfaw, Storesund, Skattebol, & Aasen, 1999).
Stereochemical Aspects in Synthesis : Makaev et al. (2006) developed a stereoselective synthesis method for derivatives of a similar compound, highlighting the importance of stereochemistry in the synthesis of such molecules (Makaev et al., 2006).
Cationic Studies and Rearrangements : Coxon et al. (1978, 1979) conducted studies on the cations derived from methyl-substituted bicyclo[2,2,1]hept-2-yl and related structures, offering insights into the behavior of such cations and their rearrangements (Coxon, Steel, Coddington, Rae, & Jones, 1978); (Coxon & Steel, 1979).
Molecular Rearrangement in Alkylation Reactions : Chukicheva, Spirikhin, and Kuchin (2008) explored the tandem molecular rearrangement in the alkylation of phenol with camphene, which is structurally similar, showcasing the complexity of such reactions (Chukicheva, Spirikhin, & Kuchin, 2008).
Pharmacological Potential Exploration : Aboul-Enein et al. (2006) synthesized derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptane, demonstrating significant pharmacological potential such as anticonvulsant and anti-inflammatory properties (Aboul-Enein, El-Azzouny, Maklad, Sokeirik, & Safwat, 2006).
properties
CAS RN |
54324-99-1 |
|---|---|
Product Name |
2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate |
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2,7,7-trimethyl-6-bicyclo[3.1.1]hept-2-enyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-7-5-6-9-11(14-8(2)13)10(7)12(9,3)4/h5,9-11H,6H2,1-4H3 |
InChI Key |
UASZOTVHPVEMQR-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1C2(C)C)OC(=O)C |
Canonical SMILES |
CC1=CCC2C(C1C2(C)C)OC(=O)C |
synonyms |
chrysanthenyl acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



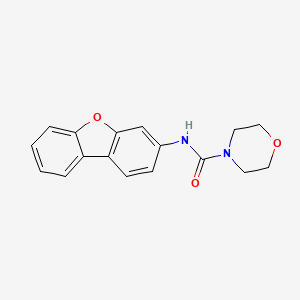
![N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)
![N-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B1209916.png)
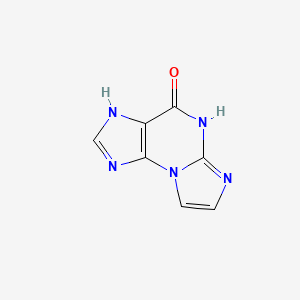
![(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209921.png)
![[3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-10-[3-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1209922.png)
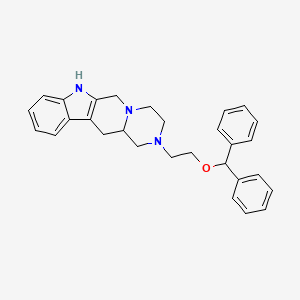
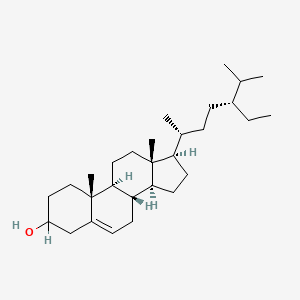
![N'-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B1209925.png)
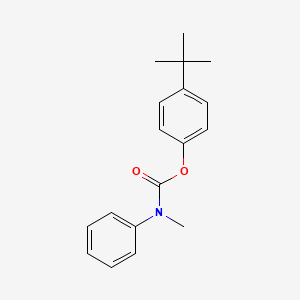
![Benzo[d]isoxazol-3-ol](/img/structure/B1209928.png)

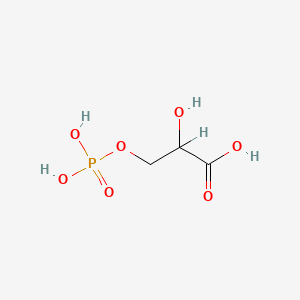
![2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1209937.png)